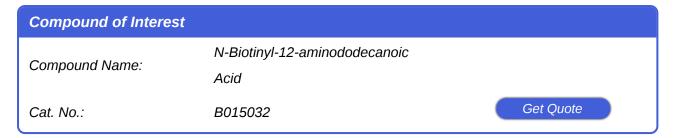


N-Biotinyl-12-aminododecanoic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Biotinyl-12-aminododecanoic Acid**, a widely utilized biotinylation reagent in various life science research and drug development applications. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates relevant workflows.

Core Physicochemical Properties

N-Biotinyl-12-aminododecanoic acid is a compound formed by the linkage of biotin to 12-aminododecanoic acid via an amide bond.[1][2] This structure features a long C12 spacer arm that minimizes steric hindrance when the biotin moiety interacts with avidin or streptavidin, making it a valuable tool for labeling and detecting biomolecules.

Quantitative Data Summary

The key quantitative properties of **N-Biotinyl-12-aminododecanoic Acid** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Weight	441.63 g/mol	[3][4][5][6][7]
Molecular Formula	C22H39N3O4S	[3][4][5][6][7]
CAS Number	135447-73-3	[3][4][5][6]
Melting Point	215-217°C	[4]
Boiling Point	735°C at 760 mmHg	[4]
Flash Point	398.3°C	[4]
Density	1.113 g/cm ³	[4]
Purity	>98%	[5][6]
Solubility	DMSO (Slightly), DMF (Slightly)	[4]

Experimental Protocols and Applications

N-Biotinyl-12-aminododecanoic acid itself is not reactive towards functional groups on proteins. For biotinylation, it is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester. The following protocols are representative of how the NHS ester of a long-chain biotin, such as **N-Biotinyl-12-aminododecanoic acid**, is used for labeling proteins.

General Protein Biotinylation Protocol (Amine-Reactive)

This protocol describes the labeling of proteins through primary amines (e.g., lysine residues and the N-terminus) using an NHS-activated form of the biotinylation reagent.

Materials:

- Protein of interest
- N-Biotinyl-12-aminododecanoic Acid, NHS ester
- Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)



- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
- Desalting column (e.g., Sephadex G-25) or dialysis equipment

Methodology:

- Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a
 concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (like Tris
 or glycine) as they will compete with the reaction.[8]
- Reagent Preparation: Immediately before use, dissolve the N-Biotinyl-12aminododecanoic Acid NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.
- Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[4] The optimal ratio may need to be determined empirically. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[4]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM to consume any unreacted NHS ester.[8] Incubate for an additional 15-30 minutes at room temperature.[8]
- Purification: Remove excess, unreacted biotinylation reagent by either dialysis against PBS or by using a desalting column.[5][8] This step is crucial to prevent interference in downstream applications.[8] The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated proteins are extensively used in various ELISA formats to enhance signal detection through the high-affinity biotin-streptavidin interaction. The following outlines a sandwich ELISA workflow.

Methodology:



- Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.
- Blocking: Non-specific binding sites in the well are blocked using a solution of an irrelevant protein, such as Bovine Serum Albumin (BSA).
- Sample Incubation: The sample containing the antigen of interest is added to the well. The capture antibody binds the antigen.
- Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the antigen, is added. This forms a "sandwich" with the antigen in the middle.
- Streptavidin-Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotin on the detection antibody.
- Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., a color change).[9] The intensity of the signal is proportional to the amount of antigen present in the sample.[10]

Application in Affinity Chromatography

Biotinylated molecules can be used to purify their binding partners. This protocol describes the general workflow for purifying a streptavidin-fused protein using an immobilized biotinylated bait protein.

Methodology:

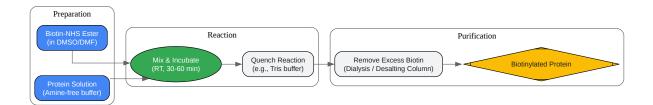
- Immobilization: A biotinylated "bait" protein is captured on a solid support matrix coated with streptavidin (e.g., streptavidin-agarose beads).
- Sample Loading: A complex mixture, such as a cell lysate containing the "prey" protein of
 interest (which is expected to bind to the bait), is passed over the column.
- Binding: The prey protein binds to the immobilized bait protein.
- Washing: The column is washed with buffer to remove non-specifically bound proteins.



• Elution: The bound prey protein is eluted from the column. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive binder.

Visualizations

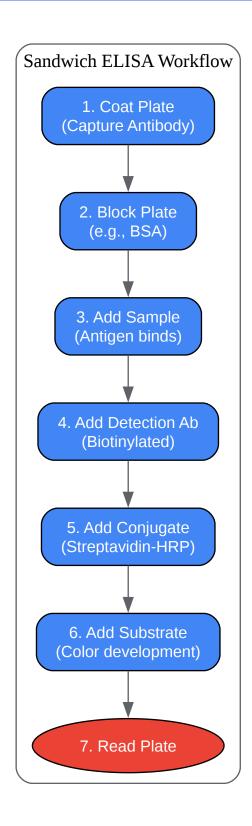
The following diagrams illustrate the workflows for the experimental protocols described above.



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Caption: General workflow for protein biotinylation.

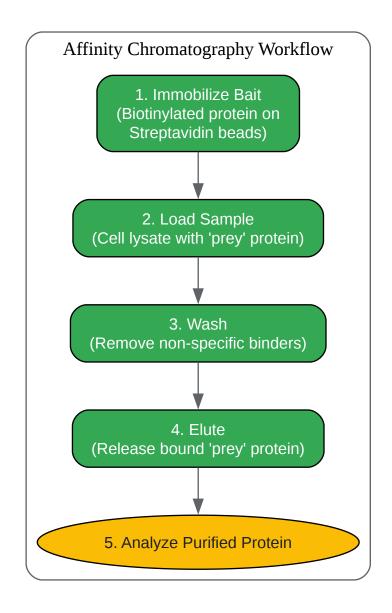




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Caption: Workflow of a sandwich ELISA with biotin detection.





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Caption: Workflow for affinity purification.

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